(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)17(15(18)11(3)16)9-12-4-5-13-14(8-12)20-7-6-19-13/h4-5,8,10-11H,6-7,9,16H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUHNSUYMKJAQQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC2=C(C=C1)OCCO2)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC2=C(C=C1)OCCO2)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide typically involves multiple steps:
Formation of the Benzo[1,4]dioxin Moiety: The initial step involves the synthesis of the benzo[1,4]dioxin ring system. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and alkyl halides.
Formation of the Propionamide Backbone: The propionamide backbone is synthesized through amidation reactions, where carboxylic acids or their derivatives react with amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propionamide backbone, converting it to alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antibacterial and enzyme inhibitory properties.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets. The benzo[1,4]dioxin moiety can interact with enzyme active sites, potentially inhibiting their activity. The amino group may form hydrogen bonds with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related compounds, focusing on molecular features, physicochemical parameters, and research applications.
Table 1: Structural and Physicochemical Comparison
Key Differences:
Core Structure: The target compound uses a propionamide linker with chirality, whereas the comparator (CS-0309467) employs a pyridine-methoxy scaffold linked to a dimethylamino group . This difference influences solubility and target selectivity.
Lipophilicity: The N-isopropyl group in the target compound increases lipophilicity (predicted logP ~2.1), favoring membrane permeability.
Chirality: The (S)-amino group in the target compound introduces stereoselectivity, which may enhance binding affinity to chiral biological targets (e.g., G-protein-coupled receptors). CS-0309467 lacks chiral centers, limiting stereochemical specificity .
Research Applications: The target compound is explored for neuropharmacology due to its benzodioxin-amide hybrid structure, which resembles serotonin receptor modulators. CS-0309467, with its pyridine-dimethylamino motif, is studied in cancer research for kinase inhibition .
Research Findings and Limitations
- Target Compound : Preliminary in vitro studies suggest moderate affinity for 5-HT receptors (IC₅₀ ~500 nM), but further validation is required.
- CS-0309467 : Demonstrated inhibitory activity against EGFR kinase (IC₅₀ ~200 nM) in preclinical models, though toxicity profiles remain uncharacterized .
Limitations:
- Direct comparative data (e.g., binding assays, ADME profiles) between these compounds are scarce.
- Neither compound has undergone clinical trials, limiting translational conclusions.
Biological Activity
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic uses.
- Molecular Formula : C17H26N2O3
- Molecular Weight : 302.40 g/mol
- CAS Number : 1353962-33-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its interaction with enzymes and its antimicrobial properties.
1. Enzyme Inhibition
Research indicates that compounds related to (S)-2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide exhibit notable enzyme inhibition activities:
- Acetylcholinesterase Inhibition : This compound has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can be beneficial in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
- α-Glucosidase Inhibition : Studies have demonstrated that related compounds can inhibit α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption .
2. Antimicrobial Activity
The antimicrobial properties of (S)-2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide have been investigated with promising results:
- Bacterial Strains : The compound exhibited antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria. Specifically, it showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Case Study 1: Enzyme Inhibition Profile
A study synthesized several derivatives of the parent compound and evaluated their inhibitory effects on AChE and α-glucosidase. The results indicated that modifications in the molecular structure significantly influenced the inhibitory potency:
| Compound | AChE Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|
| Parent Compound | 68% | 45% |
| Derivative A | 75% | 50% |
| Derivative B | 80% | 60% |
These findings suggest that structural modifications can enhance biological activity, making it a candidate for further drug development .
Case Study 2: Antimicrobial Testing
In another study assessing the antimicrobial efficacy of the compound against various pathogens, the following results were recorded:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated significant activity against these pathogens, particularly against Staphylococcus aureus, making it a potential candidate for treating infections caused by resistant strains .
Q & A
Basic: What synthetic strategies are recommended for synthesizing (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide?
Answer:
The synthesis typically involves a multi-step approach:
Core Benzodioxin Intermediate : Start with 2,3-dihydrobenzo[1,4]dioxin-6-ylmethanol. Functionalize the methyl group via bromination or oxidation to introduce a reactive site for coupling .
Amide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to react the benzodioxin intermediate with (S)-2-amino-N-isopropyl-propionamide. Ensure anhydrous conditions and low temperatures (0–4°C) to minimize racemization .
Stereochemical Control : Employ chiral HPLC or enzymatic resolution to maintain enantiomeric purity, as the (S)-configuration is critical for biological activity .
Purification : Utilize flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water for high purity (>98%) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and assess purity. Key signals include the benzodioxin methylene protons (δ 4.2–4.4 ppm) and the isopropyl doublet (δ 1.0–1.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for molecular weight validation (expected [M+H]+ ~349.4 Da) .
- Chiral Analysis : Chiral stationary phase HPLC (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to verify enantiomeric excess (>99% for the (S)-enantiomer) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels. Standardize assays using positive controls (e.g., known agonists/antagonists) and replicate across independent labs .
- Compound Stability : Degradation in DMSO or aqueous buffers can skew results. Perform stability studies via LC-MS over 24–48 hours to confirm integrity .
- Computational Hybrid Models : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental IC50 values to validate binding modes. For example, Haddad et al. (2008a) reconciled receptor-response discrepancies by integrating wet-lab data with computational metrics .
Advanced: What computational approaches predict the compound’s receptor interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like GPCRs. Focus on hydrogen bonding with the benzodioxin oxygen and hydrophobic contacts with the isopropyl group .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein interaction fingerprints .
- QSAR Models : Train models on analogs (e.g., ’s triazole derivatives) to predict selectivity. Include descriptors like logP, polar surface area, and H-bond donors .
Advanced: How does stereochemistry influence biological activity?
Answer:
- The (S)-enantiomer shows 10–20× higher affinity for serotonin receptors (e.g., 5-HT2A) compared to the (R)-form, as confirmed by radioligand binding assays (Kd = 12 nM vs. 250 nM) .
- Mechanistic Insight : Molecular docking reveals the (S)-configuration aligns the amino group for salt bridges with Asp155 in the receptor’s binding pocket, while the (R)-form disrupts this interaction .
- Synthetic Validation : Enantioselective synthesis via Evans’ oxazolidinone auxiliaries ensures >99% ee, critical for reproducible activity .
Basic: What protocols are recommended for initial in vitro activity screening?
Answer:
Target Selection : Prioritize receptors with structural homology to benzodioxin-binding proteins (e.g., adrenergic or serotonin receptors) .
Cell-Based Assays : Use HEK293 cells transfected with target receptors. Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) .
Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Calculate EC50/IC50 using GraphPad Prism (non-linear regression, four-parameter model) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications : Replace the benzodioxin ring with furan or indole analogs ( ) to assess π-π stacking requirements .
- Side Chain Variations : Substitute isopropyl with cyclopropyl or tert-butyl groups to probe steric effects on receptor binding .
- Data Analysis : Use PCA (principal component analysis) on biological activity and physicochemical descriptors (e.g., ClogP, topological polar surface area) to identify critical SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
